2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine
Overview
Description
Scientific Research Applications
2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a cyclopentanone derivative, followed by isopropylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups attached to the pyrazole ring .
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9(10)7-4-3-5-8(7)11-12/h6H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWIAPBWHFMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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